N-(3-{methyl[3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoyl]amino}propyl)-N'-(4-methylphenyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[N-METHYL-3-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)PROPANAMIDO]PROPYL}-N’-(4-METHYLPHENYL)ETHANEDIAMIDE is a complex organic compound that features a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[N-METHYL-3-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)PROPANAMIDO]PROPYL}-N’-(4-METHYLPHENYL)ETHANEDIAMIDE typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Attachment of the Propanamide Group: The benzothiazole derivative is then reacted with N-methyl-3-bromopropanamide in the presence of a base such as potassium carbonate to form the N-methyl-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide intermediate.
Coupling with Ethanediamide: The final step involves coupling the intermediate with N’-(4-methylphenyl)ethanediamide using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-{3-[N-METHYL-3-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)PROPANAMIDO]PROPYL}-N’-(4-METHYLPHENYL)ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amide or benzothiazole moieties using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Alkylated amides or benzothiazole derivatives.
Scientific Research Applications
N-{3-[N-METHYL-3-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)PROPANAMIDO]PROPYL}-N’-(4-METHYLPHENYL)ETHANEDIAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to bioactive molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-{3-[N-METHYL-3-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)PROPANAMIDO]PROPYL}-N’-(4-METHYLPHENYL)ETHANEDIAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety can interact with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in signal transduction, affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- **N-{3-[N-METHYL-3-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)PROPANAMIDO]PROPYL}-N’-(4-METHYLPHENYL)ETHANEDIAMIDE
- **N-{3-[N-METHYL-3-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)PROPANAMIDO]PROPYL}-N’-(4-CHLOROPHENYL)ETHANEDIAMIDE
- **N-{3-[N-METHYL-3-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)PROPANAMIDO]PROPYL}-N’-(4-FLUOROPHENYL)ETHANEDIAMIDE
Uniqueness
The uniqueness of N-{3-[N-METHYL-3-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)PROPANAMIDO]PROPYL}-N’-(4-METHYLPHENYL)ETHANEDIAMIDE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-methylphenyl group can enhance its interaction with hydrophobic pockets in biological targets, potentially increasing its efficacy as a therapeutic agent.
Properties
Molecular Formula |
C23H26N4O4S |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
N-[3-[methyl-[3-(2-oxo-1,3-benzothiazol-3-yl)propanoyl]amino]propyl]-N'-(4-methylphenyl)oxamide |
InChI |
InChI=1S/C23H26N4O4S/c1-16-8-10-17(11-9-16)25-22(30)21(29)24-13-5-14-26(2)20(28)12-15-27-18-6-3-4-7-19(18)32-23(27)31/h3-4,6-11H,5,12-15H2,1-2H3,(H,24,29)(H,25,30) |
InChI Key |
RLAGGENBWDNQGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCCCN(C)C(=O)CCN2C3=CC=CC=C3SC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.